Sulfuric acid--3-methylaniline (1/1)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

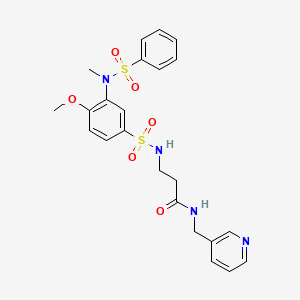

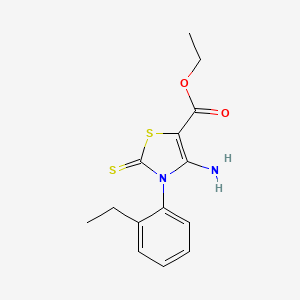

Sulfuric acid-3-methylaniline (1/1), also known as 3-methylaniline sulfate, is a chemical compound that is widely used in scientific research. It is a salt that is formed by the reaction of sulfuric acid with 3-methylaniline, an aromatic amine. This compound has a wide range of applications in various fields, including organic chemistry, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Sustainable Applications of Sulfur

Sulfur, a by-product from the oil and gas industry, has seen innovative applications aimed at balancing its supply and demand. Sustainable technologies leveraging sulfur are explored for their potential in various domains, including environmental remediation and material science. The focus is on developing applications that view sulfur's oversupply not as a problem but as an opportunity for sustainable technological advancements (Wagenfeld et al., 2019).

Environment-friendly Alternatives for Industrial Processes

Sulfamic acid, known as an eco-friendlier alternative to sulfuric acid for metal cleaning and corrosion inhibition, demonstrates the ongoing shift towards less harmful chemical processes. Its use in industrial cleaning highlights a move towards safer, more sustainable chemical applications, reducing environmental and health impacts associated with more volatile and irritating acids (Verma & Quraishi, 2022).

Sulfur in Photocatalytic Applications

The role of sulfur and its derivatives in photocatalysis, especially for water treatment and air purification, underscores its potential in environmental applications. Sulfur-based photocatalysts offer pathways for the efficient removal of pollutants, showcasing the adaptability of sulfur chemistry in addressing ecological challenges (Cantau et al., 2007).

Advances in Sulfur Chemistry for Acid Gas Treatment

The treatment of acid gases, a byproduct of increased exploitation of hydrocarbon fuels, illustrates the critical role of sulfur chemistry in environmental protection. Advances aim at more efficient desulfurization processes, highlighting the significance of sulfur in industrial applications geared towards reducing sulfur emissions and mitigating their environmental footprint (Gupta et al., 2016).

Sulfur-Containing Motifs in Drug Discovery

Sulfur (SVI)-containing compounds, particularly sulfonyl or sulfonamide analogues, have demonstrated a wide range of pharmacological properties. The structural diversity offered by sulfur-containing motifs has been crucial in the development of new therapeutic agents, indicating the importance of sulfur in medicinal chemistry (Zhao et al., 2018).

Eigenschaften

IUPAC Name |

3-methylaniline;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N.H2O4S/c1-6-3-2-4-7(8)5-6;1-5(2,3)4/h2-5H,8H2,1H3;(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYADUQGEPWUGCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10703611 |

Source

|

| Record name | Sulfuric acid--3-methylaniline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfuric acid--3-methylaniline (1/1) | |

CAS RN |

73297-49-1 |

Source

|

| Record name | Sulfuric acid--3-methylaniline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-oxo-2-butenoic acid](/img/structure/B2517469.png)

![(Z)-8-(pyridin-3-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2517473.png)

![2-({3-[4-(Dimethylamino)phenyl]-2-propenylidene}amino)-4,5,bis-(2-furyl)-3-furonitrile](/img/structure/B2517476.png)

![8-isopropyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2517479.png)